REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=O.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[Cl:1][C:2]1[C:3]2[N:4]([CH:10]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=3)[N:8]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CC1)N
|
Name
|
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 17 hours
|
Duration
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17 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organics dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization of the residue from ethyl acetate-hexanes
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=2N(C=CC1)C=C(N2)C2=CC(=CC=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |